For-phe-gly-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

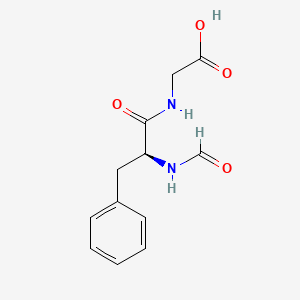

For-phe-gly-OH is a tripeptide composed of three amino acids: formylphenylalanine, phenylalanine, and glycine. This compound is known for its self-assembling properties, which make it a valuable building block in the study of peptide self-assembly and the development of peptide-based materials .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of For-phe-gly-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, formylphenylalanine, is attached to a solid support resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, phenylalanine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Repetition: The deprotection and coupling steps are repeated for the addition of glycine.

Cleavage: The completed peptide is cleaved from the solid support and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and efficiency. The use of environmentally friendly solvents and reagents is also a focus in industrial settings to reduce the environmental impact of peptide synthesis .

化学反应分析

Types of Reactions: For-phe-gly-OH can undergo various chemical reactions, including:

Oxidation: The phenylalanine residues can be oxidized to form quinones.

Reduction: Reduction reactions can be used to modify the formyl group.

Substitution: Substitution reactions can occur at the amino acid side chains.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophilic reagents can be used for substitution reactions at specific sites on the peptide.

Major Products:

Oxidation: Quinone derivatives of phenylalanine.

Reduction: Reduced formylphenylalanine derivatives.

Substitution: Modified peptides with substituted side chains.

科学研究应用

For-phe-gly-OH has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide self-assembly and the formation of nanostructures.

Biology: The compound is used to investigate protein-protein interactions and enzyme-substrate specificity.

Medicine: this compound is explored for its potential in drug delivery systems and as a scaffold for tissue engineering.

Industry: The compound is used in the development of peptide-based materials with unique mechanical and functional properties

作用机制

The mechanism of action of For-phe-gly-OH involves its ability to self-assemble into nanostructures through noncovalent interactions such as hydrogen bonding, hydrophobic interactions, and aromatic π–π stacking interactions. These interactions facilitate the formation of stable peptide-based materials. The molecular targets and pathways involved in its self-assembly include the peptide backbone and side chains, which interact to form ordered structures .

相似化合物的比较

生物活性

For-phe-gly-OH, a peptide derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse research sources.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of phenylalanine (Phe) and glycine (Gly) residues through established peptide synthesis methodologies. The process may utilize coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of peptide bonds. The resulting compound can be characterized using techniques like NMR and IR spectroscopy, which confirm the presence of functional groups indicative of successful synthesis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In comparative studies, derivatives of this peptide have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. Notably, compounds related to this compound exhibited higher activity against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans compared to standard antimicrobial agents like ciprofloxacin.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anthelmintic Activity

Research has also indicated that this compound exhibits anthelmintic properties . In studies involving nematodes, derivatives showed effective paralysis and mortality rates at specific concentrations. This suggests potential applications in veterinary medicine or as a biopesticide.

Table 2: Anthelmintic Efficacy of this compound

| Compound | Nematode Species | Effective Dose (mg/mL) |

|---|---|---|

| This compound | Megascoplex konkanensis | 2 mg/mL |

| Pontoscotex corethruses | 2 mg/mL | |

| Eudrilus eugeniae | 1 mg/mL |

Case Studies

- Study on Antimicrobial Effects : A study published in MDPI evaluated various peptide derivatives, including this compound, for their antimicrobial activity. The results indicated that certain modifications to the peptide structure significantly enhanced its efficacy against resistant strains of bacteria and fungi .

- Therapeutic Applications : Another research article discussed the role of dipeptides like this compound in enhancing drug delivery systems. The findings suggested that these peptides could improve the bioavailability of co-administered drugs by facilitating transport across biological membranes .

- Stability Analysis : A stability study on cyclic peptides highlighted the importance of structural integrity in maintaining biological activity. The research found that modifications affecting disulfide bonds could lead to reduced activity, emphasizing the need for careful formulation when developing therapeutics based on this compound .

属性

IUPAC Name |

2-[[(2S)-2-formamido-3-phenylpropanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-8-14-10(12(18)13-7-11(16)17)6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBHINYLDNESQY-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。